N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N5O5 and its molecular weight is 401.423. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory and Analgesic Agents
- Compounds derived from benzodioxane, such as N-(2-thioxopyrimidine)-methylbenzodifuran-2-carbimidoylchloride, have been synthesized and screened for cyclooxygenase inhibition, displaying analgesic and anti-inflammatory activities. These compounds, including those related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine-1-carboxamide, exhibited high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Intermediate for Anti-Hypertensive Drugs
- Improved synthesis processes for compounds like N-(2,3-dihydrobenzo[1,4]dioxin-2carbonyl)piperazine, which is an important intermediate in the preparation of anti-hypertensive agents such as Doxazosin, have been developed. This highlights the compound's role in the pharmaceutical industry for treating hypertension and benign prostate hyperplasia (Ramesh et al., 2006).
Dopamine D4 Receptor Ligands
- Derivatives of benzodioxine piperazine-based compounds, such as 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine, have been evaluated for their potential in imaging studies using positron emission tomography (PET). These compounds show high affinity and selectivity with limited nonspecific binding, indicating their potential use in neuroimaging studies (Kügler et al., 2011).
Antimicrobial Activity
- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial species. This research highlights the compound's relevance in developing new antimicrobial agents (Babu et al., 2015).
Synthesis of Polyamides
- Polyamides containing benzodioxane derivatives have been synthesized for potential applications in material science. The polyamides derived from these compounds, including those related to the queried compound, have been studied for their solubility and molecular weight, indicating their utility in various industrial applications (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-26-17-12-16(21-18(22-17)27-2)23-5-7-24(8-6-23)19(25)20-13-3-4-14-15(11-13)29-10-9-28-14/h3-4,11-12H,5-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGZVSXYVYMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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